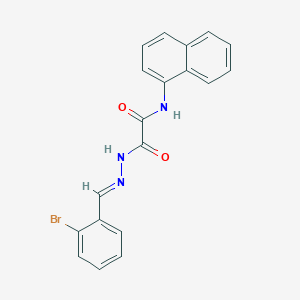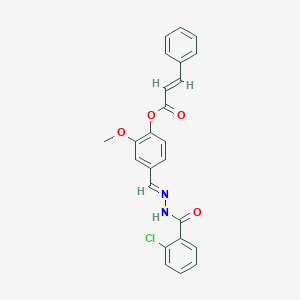
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a naphthyl group, a decanoylcarbohydrazonoyl moiety, and a dichlorobenzoate group. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the individual components. The decanoylcarbohydrazonoyl group can be synthesized through the reaction of decanoic acid with carbohydrazide under acidic conditions. The naphthyl group is introduced through a coupling reaction with 2-naphthol. Finally, the dichlorobenzoate group is attached via esterification with 2,4-dichlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dichlorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The decanoylcarbohydrazonoyl group may interact with enzymes or receptors, modulating their activity. The naphthyl and dichlorobenzoate groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
- 4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- 3-(2-Decanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to the presence of the naphthyl group, which can confer distinct chemical and biological properties compared to similar compounds with different aromatic groups. This uniqueness can be leveraged in designing specific applications and studying its interactions in various contexts.
属性
CAS 编号 |
769153-30-2 |
|---|---|
分子式 |
C28H30Cl2N2O3 |
分子量 |
513.5 g/mol |
IUPAC 名称 |
[1-[(E)-(decanoylhydrazinylidene)methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H30Cl2N2O3/c1-2-3-4-5-6-7-8-13-27(33)32-31-19-24-22-12-10-9-11-20(22)14-17-26(24)35-28(34)23-16-15-21(29)18-25(23)30/h9-12,14-19H,2-8,13H2,1H3,(H,32,33)/b31-19+ |
InChI 键 |
OWUJXLCISJSIAE-ZCTHSVRISA-N |
手性 SMILES |
CCCCCCCCCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CCCCCCCCCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Allyloxy)phenyl]-2-amino-1-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12014748.png)
![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12014753.png)

![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12014770.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014777.png)
![2-Amino-7,7-dimethyl-5-oxo-4-(2-thienyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12014793.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014796.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12014805.png)

![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014818.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014854.png)
